Regioselectivity: 1-Chloro vs. 4-Chloro Reactivity
In the key intermediate 1,4-dichloropyrido[3,4-d]pyridazine, the 1-chloro group is demonstrably less reactive than the 4-chloro group toward nucleophilic substitution. This differential reactivity, established by Oka et al. [1], is the critical enabling feature for the stepwise, orthogonal functionalization required to build complex pyrido[3,4-d]pyridazine-based pharmacophores. This regioselectivity is not a general property of pyridopyridazines but is specific to the 1- and 4- positions in this exact isomer.
| Evidence Dimension | Relative Reactivity to Nucleophiles |
|---|---|
| Target Compound Data | Less reactive (qualitative observation) |
| Comparator Or Baseline | 4-Chloro group in 1,4-dichloropyrido[3,4-d]pyridazine |
| Quantified Difference | The 4-chloro group is more reactive toward nucleophilic substitution than the 1-chloro group [1]. |
| Conditions | Reaction of 1,4-dichloropyrido[3,4-d]pyridazine with alkylamines and other nucleophiles [1] |
Why This Matters
This established regioselectivity is essential for chemists to plan sequential, site-selective derivatization strategies, which is impossible with a single isomer or a less-controlled reaction.
- [1] Oka, Y., et al. Studies on the Syntheses of N-Heterocyclic Compounds. XXV. Syntheses of Pyrido[3,4-d]pyridazine Derivatives. (2). Chemical and Pharmaceutical Bulletin. 1975;23(10):2239-2250. doi:10.1248/cpb.23.2239 View Source
